A Comprehensive Technical Guide to 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline
A Comprehensive Technical Guide to 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of the basic properties, a proposed synthetic route, and potential applications of the novel compound 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. Due to the limited availability of direct literature on this specific molecule, this document leverages established chemical principles and data from analogous structures to offer a predictive yet comprehensive resource. The guide is intended to serve as a foundational tool for researchers interested in the synthesis, characterization, and exploration of this and similar substituted diaryl ether aniline derivatives.
Introduction
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a halogenated aromatic amine featuring a diaryl ether linkage. Its structural motifs, including the chlorinated phenyl rings, the diaryl ether core, and the N,N-dimethylaniline moiety, suggest a potential for diverse applications in medicinal chemistry, materials science, and chemical synthesis. The presence of chlorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The diaryl ether scaffold is a common feature in many biologically active compounds.[1] The N,N-dimethylaniline group is a key pharmacophore and a versatile synthetic handle. This guide will delineate a plausible synthetic pathway, predict its physicochemical properties, and discuss its potential utility based on the known characteristics of its constituent functional groups.
Predicted Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. These values are derived from the properties of its precursors and analogous compounds, providing a baseline for experimental design.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₄H₁₃Cl₂NO | Structural determination |
| Molecular Weight | 282.17 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale yellow solid | Based on similar substituted anilines and diaryl ethers |
| Melting Point | 70-80 °C | Inferred from related structures like 2,4-dichloronitrobenzene (29-32 °C) and 4-chlorophenol (42-45 °C), with an increase expected for the larger, more complex final molecule[2] |
| Boiling Point | > 300 °C | Extrapolated from the boiling points of 4-chlorophenol (220 °C) and 2,4-dichloronitrobenzene (258 °C)[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water | Typical for chlorinated aromatic compounds[2][3] |
| pKa (of the amine) | ~4-5 | Based on the pKa of N,N-dimethylaniline, with electron-withdrawing groups expected to decrease basicity |
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is proposed, commencing with commercially available starting materials. The overall synthetic scheme is depicted below.
Caption: Proposed synthetic workflow for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The initial step involves the formation of the diaryl ether linkage via an Ullmann condensation reaction.[4] This classic copper-catalyzed reaction couples an aryl halide with a phenol.[1]
Protocol:
-
To a stirred solution of 4-chlorophenol (1.2 equivalents) and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF), add copper(I) iodide (0.1 equivalents).
-
Add 2,4-dichloro-1-nitrobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-chloro-2-(4-chlorophenoxy)-1-nitrobenzene.
Causality: The use of a copper catalyst is essential for this C-O bond formation.[4] Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is a suitable polar aprotic solvent for this reaction.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to a primary amine. A patent for the synthesis of the closely related 5-chloro-2-(2,4-dichlorophenoxy)aniline describes a catalytic hydrogenation method.[5] An alternative, more accessible laboratory method using iron powder in the presence of an acid is provided here.
Protocol:
-
In a round-bottom flask, suspend 5-chloro-2-(4-chlorophenoxy)-1-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-chloro-2-(4-chlorophenoxy)aniline.
Causality: Iron in the presence of a mild acid like ammonium chloride is a classic and effective reagent for the reduction of aromatic nitro groups. The reaction is heterogeneous, and the filtration step is crucial for removing the iron byproducts.
Step 3: N,N-Dimethylation via Eschweiler-Clarke Reaction
The final step is the N,N-dimethylation of the primary aniline. The Eschweiler-Clarke reaction is a well-established method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[6][7][8] A key advantage of this reaction is that it typically stops at the tertiary amine stage without forming quaternary ammonium salts.[9][10]
Protocol:
-
To a flask containing 5-chloro-2-(4-chlorophenoxy)aniline (1.0 equivalent), add an excess of aqueous formaldehyde (37 wt. %, ~5-10 equivalents) and formic acid (~5-10 equivalents).
-
Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound, 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.
Causality: The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. The use of excess reagents drives the reaction to completion, ensuring the formation of the tertiary amine.
Analytical Characterization
A comprehensive analytical workflow is necessary to confirm the identity and purity of the synthesized 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.
Caption: A typical analytical workflow for the characterization of the target compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns indicative of their substitution. A singlet corresponding to the six protons of the N,N-dimethyl group should be observed in the upfield region (around 2.5-3.5 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the chlorine, oxygen, and nitrogen substituents. The two methyl carbons of the N,N-dimethyl group are expected to appear as a single peak around 40 ppm.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The isotopic pattern due to the two chlorine atoms will be a characteristic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.[12]
Potential Applications
While the specific biological activity of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is not yet reported, its structural features suggest several areas of potential application:
-
Medicinal Chemistry: Substituted anilines and diaryl ethers are prevalent in many approved drugs and clinical candidates. This compound could serve as a scaffold or intermediate for the synthesis of novel kinase inhibitors, anti-cancer agents, or modulators of other biological pathways. The N,N-dimethylaniline moiety is known to interact with various biological targets.
-
Materials Science: Arylamine derivatives are often used in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, and other functional materials. The specific substitution pattern of this molecule could impart interesting electronic and photophysical properties.
-
Chemical Synthesis: As a functionalized aniline, this compound can be a versatile intermediate for further chemical transformations, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or the synthesis of heterocyclic compounds.
Safety and Toxicological Considerations
No specific toxicological data for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is available. However, based on its structural components, the following precautions should be taken:
-
Chlorinated Aromatic Compounds: Many chlorinated aromatic compounds are known to be persistent in the environment and can exhibit toxicity.[13] They can be harmful if inhaled, ingested, or absorbed through the skin.
-
Aniline Derivatives: Aniline and its derivatives can be toxic, with potential effects on the blood (methemoglobinemia) and other organs.
-
General Handling: It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier, or a preliminary one should be drafted based on the known hazards of related compounds.
Conclusion
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline represents an intriguing yet underexplored molecule with potential for a range of scientific applications. This guide provides a robust, albeit predictive, framework for its synthesis, characterization, and potential utility. The detailed protocols and scientific rationale are intended to empower researchers to further investigate this and other novel substituted diaryl ether anilines, paving the way for new discoveries in chemistry, biology, and materials science.
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